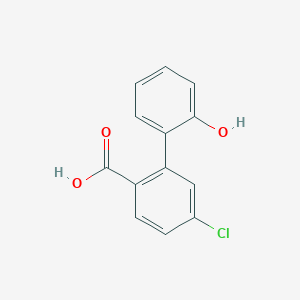
4-Chloro-2-(2-hydroxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-hydroxyphenyl)benzoic acid, or 4-CPA, is a synthetic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 157-158°C and a molecular weight of 246.59 g/mol. 4-CPA is a versatile compound with a wide range of scientific applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.
Applications De Recherche Scientifique
4-CPA has several scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used in the synthesis of polymers and in the preparation of azo dyes. In addition, 4-CPA is used in the synthesis of a variety of organic compounds, such as esters and amides. Additionally, 4-CPA is used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
Mécanisme D'action
The mechanism of action of 4-CPA is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. Additionally, 4-CPA is thought to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation. Furthermore, 4-CPA is thought to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
4-CPA has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, 4-CPA has been shown to inhibit the production of thromboxane, which is involved in the regulation of blood clotting. Additionally, 4-CPA has been shown to inhibit the production of histamine, which is involved in the regulation of allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-CPA in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, 4-CPA is not suitable for use in experiments involving human subjects due to its potential toxicity. Additionally, 4-CPA is not suitable for use in experiments involving animals due to its potential toxicity.
Orientations Futures
Given its wide range of scientific applications, 4-CPA has the potential to be used in a variety of future directions. One potential direction is the development of new drugs and treatments for a variety of diseases and conditions. Additionally, 4-CPA could be used in the development of new dyes and fragrances. Furthermore, 4-CPA could be used in the development of new polymers and azo dyes. Additionally, 4-CPA could be used in the development of new organic compounds, such as esters and amides. Finally, 4-CPA could be used in the development of new pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
Méthodes De Synthèse
4-CPA can be synthesized in several ways. One method is the direct condensation of 4-chlorobenzoic acid and 2-hydroxybenzaldehyde. This reaction is catalyzed by a strong acid such as sulfuric acid and is heated to a temperature of 120-130°C. Another method is the condensation of 4-chlorobenzoic acid and 2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction is carried out at a temperature of 120-130°C and is typically completed in a few hours.
Propriétés
IUPAC Name |
4-chloro-2-(2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWAOUDFKZNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688684 |
Source


|
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-81-0 |
Source


|
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














